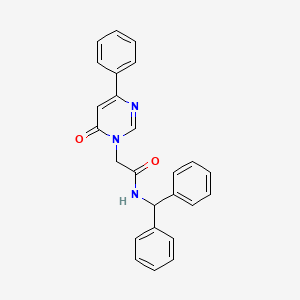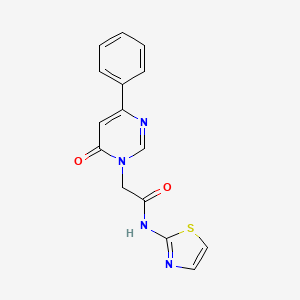
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide, or 6-OPT, is a novel small molecule that has been studied for its potential therapeutic applications in a variety of diseases. 6-OPT is a member of the dihydropyrimidinone family of compounds, which have been studied for their anti-inflammatory and anti-cancer activities. 6-OPT has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activity.
科学的研究の応用
6-OPT has been studied for its potential therapeutic applications in a variety of diseases. In particular, 6-OPT has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. In preclinical studies, 6-OPT has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in vivo. 6-OPT has also been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
作用機序
The exact mechanism of action of 6-OPT is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of pro-inflammatory molecules such as cytokines and prostaglandins. 6-OPT has also been found to inhibit the activity of enzymes involved in the biosynthesis of cancer-promoting molecules such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
6-OPT has been found to possess a variety of biochemical and physiological effects. In preclinical studies, 6-OPT has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in vivo. 6-OPT has also been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In addition, 6-OPT has been found to possess anti-oxidant and anti-apoptotic activities, as well as modulate the activity of a variety of cellular signaling pathways.
実験室実験の利点と制限
The advantages of using 6-OPT in laboratory experiments include its relatively low cost, easy synthesis, and wide range of biological activities. The main limitations of using 6-OPT in laboratory experiments include its limited availability and potential for toxicity in high concentrations.
将来の方向性
Future research on 6-OPT should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in various diseases. In particular, further studies should be conducted to explore 6-OPT’s potential to treat cancer, inflammation, and infectious diseases. Additionally, further studies should be conducted to investigate the potential toxic effects of 6-OPT in high concentrations. Finally, further studies should be conducted to explore the potential synergistic effects of 6-OPT with other drugs, as well as its potential to be used in combination therapies.
合成法
6-OPT can be synthesized in a two-step process using commercially available starting materials. In the first step, 4-phenyl-1,6-dihydropyrimidine is reacted with thiazole-2-carboxylic acid to form a thiazole-2-ylacetamide intermediate. In the second step, the intermediate is reacted with 6-oxo-4-phenyl-1,6-dihydropyrimidine to form the final product. The reaction conditions for each step are mild, and the final product can be obtained in good yields.
特性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(18-15-16-6-7-22-15)9-19-10-17-12(8-14(19)21)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWCUBURIYFZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
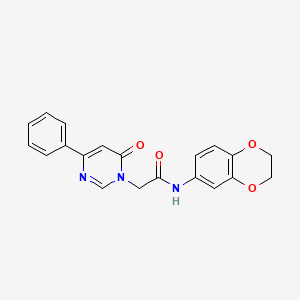
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
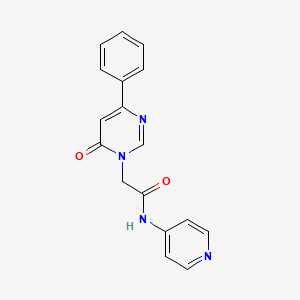
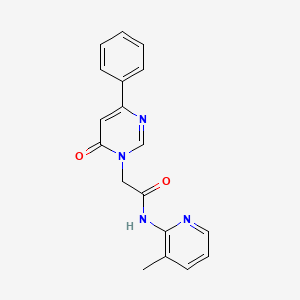
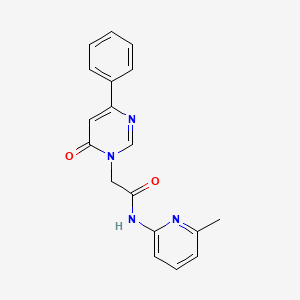
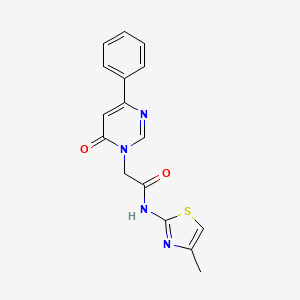
![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)
![N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541428.png)
